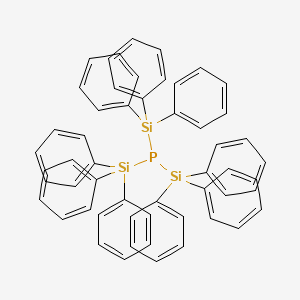![molecular formula C25H21P B14434581 [([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane CAS No. 80359-59-7](/img/structure/B14434581.png)
[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,1’-Biphenyl]-4-yl)methylphosphane is an organophosphorus compound that features a biphenyl group attached to a phosphane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)methylphosphane typically involves the reaction of biphenyl derivatives with phosphane reagents under controlled conditions. One common method includes the use of a Grignard reagent derived from 4-bromobiphenyl, which is then reacted with chlorodiphenylphosphane to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphane group.
Industrial Production Methods
Industrial production of ([1,1’-Biphenyl]-4-yl)methylphosphane may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
([1,1’-Biphenyl]-4-yl)methylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphane can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used to form coordination complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted biphenyl derivatives.
Coordination: Metal-phosphane complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ([1,1’-Biphenyl]-4-yl)methylphosphane is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions such as cross-coupling and hydrogenation. Its unique structure allows for fine-tuning of the electronic and steric properties of the catalyst.
Biology and Medicine
While specific biological applications of ([1,1’-Biphenyl]-4-yl)methylphosphane are less common, its derivatives may be explored for potential use in drug design and development, particularly in the modulation of enzyme activity or as part of drug delivery systems.
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and electronic components. Its ability to form stable complexes with metals makes it valuable in the production of catalysts for various industrial processes.
Wirkmechanismus
The mechanism by which ([1,1’-Biphenyl]-4-yl)methylphosphane exerts its effects largely depends on its role as a ligand. In catalysis, it coordinates to a metal center, altering the electronic environment and facilitating the activation of substrates. The biphenyl group provides steric bulk, which can influence the selectivity and efficiency of the catalytic process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphane: Another widely used phosphane ligand, but without the biphenyl moiety.
Biphenylphosphane: Similar structure but with different substitution patterns on the biphenyl ring.
Diphenylphosphane: Lacks the biphenyl group, making it less sterically hindered.
Uniqueness
([1,1’-Biphenyl]-4-yl)methylphosphane is unique due to the presence of the biphenyl group, which provides additional steric and electronic properties that can be leveraged in catalysis and material science
Eigenschaften
CAS-Nummer |
80359-59-7 |
|---|---|
Molekularformel |
C25H21P |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
diphenyl-[(4-phenylphenyl)methyl]phosphane |
InChI |
InChI=1S/C25H21P/c1-4-10-22(11-5-1)23-18-16-21(17-19-23)20-26(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20H2 |
InChI-Schlüssel |
GIXMOPUTHUFVKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


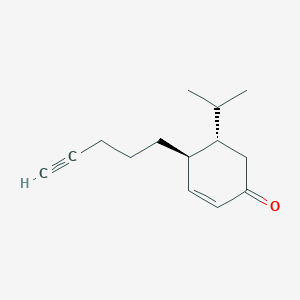
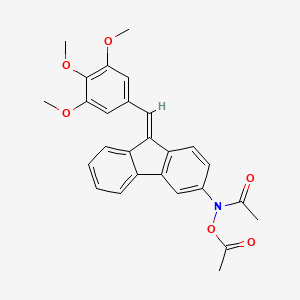
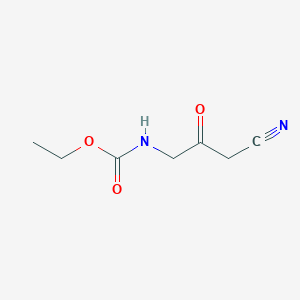
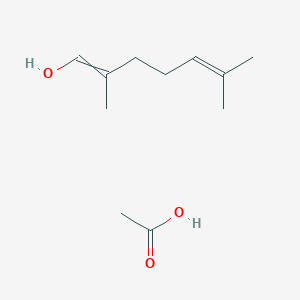
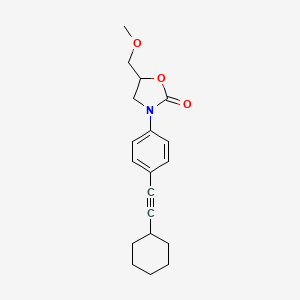
![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)

![N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide](/img/structure/B14434536.png)

![5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione](/img/structure/B14434546.png)
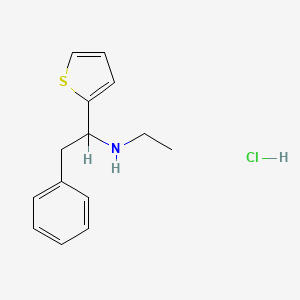

![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)
